

Preclinical studies involving (rac)-ZK-304709

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Compound of Interest		
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An In-Depth Technical Guide to Preclinical Studies Involving (rac)-ZK-304709

Introduction

(rac)-ZK-304709 is a pyrimidine-based, orally available multi-target tumor growth inhibitor (MTGI) designed to concurrently attack key pathways involved in cancer progression: cell cycle deregulation and tumor-induced angiogenesis.[1][2] Developed as a potent, nanomolar inhibitor, ZK-304709 targets multiple cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGF-RTKs), and the platelet-derived growth factor receptor beta (PDGF-RTKβ).[1][2][3] Preclinical data demonstrated significant efficacy in various tumor models through the dual inhibition of tumor cell proliferation and the neovascularization required for tumor growth.[1][3] Despite a promising preclinical profile, ZK-304709 encountered challenges in Phase I clinical trials, primarily due to dose-limiting absorption and high interpatient pharmacokinetic variability, which ultimately led to the discontinuation of its development.[4][5]

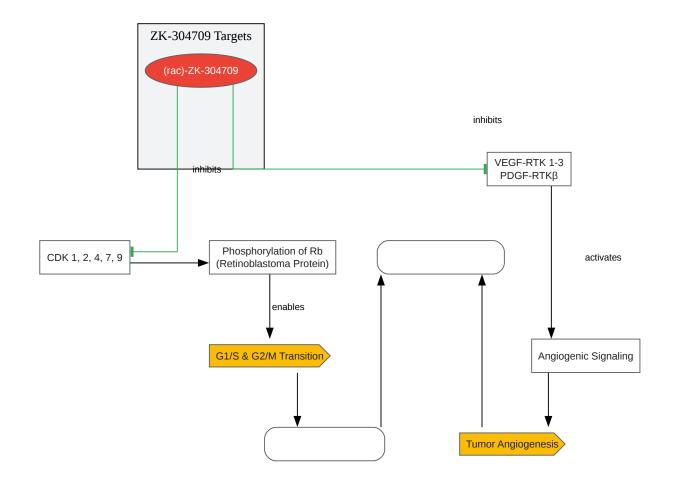
Mechanism of Action

ZK-304709 exerts its anti-neoplastic effects by inhibiting two critical processes in tumor development:

Inhibition of Cell Cycle Progression: By targeting CDKs 1, 2, 4, 7, and 9, ZK-304709 blocks the phosphorylation of key cell cycle regulators, including the retinoblastoma protein (Rb).[1] [2][3] This prevents the release of the E2F transcription factor, halting the cell cycle and inhibiting tumor cell proliferation.[1] In neuroendocrine tumor (NET) cells, this action resulted in a G2 cell cycle arrest.[3]



Inhibition of Angiogenesis: The compound potently inhibits VEGF-RTKs 1-3 and PDGF-RTKβ.[2][3] These receptor tyrosine kinases are crucial for signaling pathways that lead to the formation of new blood vessels (angiogenesis), which are essential for supplying tumors with nutrients and oxygen.[1] By blocking these receptors, ZK-304709 impedes tumor-induced neovascularization.[1][3]



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Caption: Dual inhibitory signaling pathway of (rac)-ZK-304709.



Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of ZK-304709.

Table 1: Target Inhibition & In Vitro Cellular Activity

Parameter	Target/Cell Line	Result	Citation
Enzyme Inhibition	CDKs 1, 2, 4, 7, 9	Nanomolar inhibitor	[1][2][3]
	VEGF-RTKs 1-3	Nanomolar inhibitor	[1][2][3]
	PDGF-RTKβ	Nanomolar inhibitor	[1][2][3]
	CDK9	IC50: 5.0 nM	[6]
Cellular Activity	pRb Phosphorylation	Inhibition at 1 μM	[1]
	Proliferation	Dose-dependent suppression (BON, QGP-1 cells)	[3]
	Colony Formation	Dose-dependent suppression (BON, QGP-1 cells)	[3]

| | Cell Cycle | G2 arrest (BON, QGP-1 cells) |[3] |

Table 2: In Vivo Efficacy in Xenograft Models

Model Type	Cell Line	Key Outcome	Citation
Subcutaneous Xenograft	MaTu (Estrogen- independent)	Tumor regression, massive apoptosis	[1]

| Orthotopic Xenograft | BON (Pancreatic NET) | 80% reduction in primary tumor growth |[3] |



Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Western Blot Analysis for Retinoblastoma Protein (pRb) Phosphorylation

- Objective: To confirm the inhibition of CDK activity in a cellular context.
- Cell Line: MCF7 human breast adenocarcinoma cells.[1]
- Treatment: Cells were treated with 1 micromolar of ZK-304709.[1]
- · Protocol:
 - MCF7 cells are cultured to approximately 80% confluency.
 - \circ Cells are incubated with either vehicle control or 1 μ M ZK-304709 for a specified time (e.g., 24 hours).
 - Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Total protein concentration is determined using a BCA assay.
 - Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).
 - A primary antibody for total Rb or a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
 - The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.



- Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry is used to quantify the reduction in pRb signal relative to the total Rb or loading control.

Miles Assay for Vascular Permeability

- Objective: To assess the in vivo inhibition of VEGF-RTK signaling by measuring its effect on vascular permeability.[1]
- Animal Model: Nude mice.[1]
- Protocol:
 - Mice are treated orally with ZK-304709 or a vehicle control.
 - After a set period (e.g., 1-2 hours), mice are anesthetized.
 - Evans blue dye (e.g., 1% solution in saline) is injected intravenously. This dye binds to serum albumin and is used to visualize plasma extravasation.
 - Intradermal injections of a pro-angiogenic factor (e.g., VEGF) and a control substance (e.g., PBS) are administered at distinct sites on the dorsal skin.
 - After approximately 30 minutes, the mice are euthanized, and the dorsal skin is excised.
 - The amount of dye that has extravasated into the tissue at the injection sites is quantified.
 This can be done by measuring the diameter of the blue spots or by excising the skin sites, extracting the dye (e.g., with formamide), and measuring its absorbance with a spectrophotometer.
 - Inhibition is calculated by comparing the amount of dye extravasation in ZK-304709treated mice to that in vehicle-treated mice.

Orthotopic Pancreatic Neuroendocrine Tumor (NET) Model

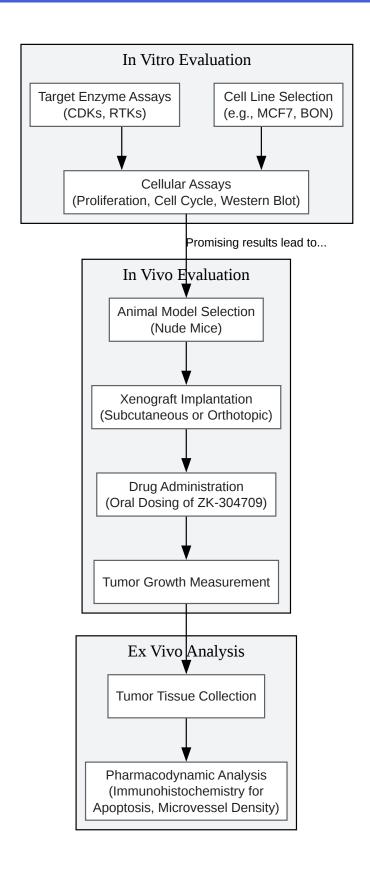
Foundational & Exploratory





- Objective: To evaluate the efficacy of ZK-304709 in a clinically relevant orthotopic tumor model.[3]
- Cell Line: BON human pancreatic NET cells.[3]
- Animal Model: NMRI (nu/nu) mice.[3]
- Protocol:
 - BON cells are cultured and prepared for injection.
 - Mice are anesthetized, and a small abdominal incision is made to expose the pancreas.
 - A suspension of BON cells (e.g., 1-2 million cells in 50 μL of media) is injected directly into the pancreas.[3]
 - The incision is closed, and mice are monitored for tumor development.
 - Once tumors are established, mice are randomized into treatment (oral ZK-304709) and control (vehicle) groups.
 - Treatment is administered daily for a specified duration (e.g., 9 weeks).[3]
 - At the end of the study, mice are euthanized. The primary tumor is excised and weighed to determine growth inhibition.[3]
 - Tumor tissues are fixed in formalin and embedded in paraffin for further analysis, including immunohistochemistry to assess apoptosis (e.g., TUNEL staining) and microvessel density (e.g., CD31 staining).[3]





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Caption: General workflow for preclinical evaluation of ZK-304709.



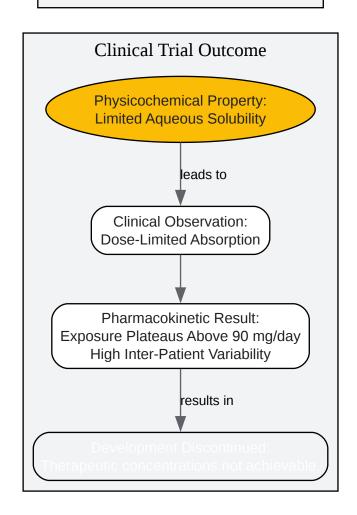
Clinical Development and Rationale for Discontinuation

ZK-304709 advanced into Phase I clinical trials in patients with advanced solid tumors.[1][4] However, these studies revealed significant limitations. While the drug was administered safely up to 360 mg, systemic exposure (blood concentrations) increased with doses only up to 90 mg daily and then plateaued.[4][7] This lack of dose-proportional exposure, combined with high inter-individual variability, meant that higher doses did not result in greater drug concentrations in the body.[4][5] This pharmacokinetic ceiling was attributed to limited aqueous solubility, leading to dose-limited absorption.[5] Because the blood concentrations achieved were considered unlikely to produce meaningful pharmacological or clinical activity based on preclinical models, the trials were stopped early, and the maximum tolerated dose (MTD) was not determined.[4][7]



Preclinical Rationale

Hypothesis:
Dual inhibition of cell cycle (CDKs)
and angiogenesis (VEGF-R/PDGF-R)
will yield superior efficacy.



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Caption: Rationale for development and reasons for discontinuation.

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